N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound that contains both a thiadiazole and a tetrahydropyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with a suitable carboxylic acid derivative. One common method involves the use of 1,2,3,6-tetrahydropyrimidine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biology: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interact with DNA, leading to changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of both a thiadiazole and a tetrahydropyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H11N5OS |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydropyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H11N5OS/c1-5-12-13-8(15-5)11-7(14)6-2-3-9-4-10-6/h2,9-10H,3-4H2,1H3,(H,11,13,14) |
InChI Key |
YAOONXQWYRKVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CCNCN2 |
Origin of Product |
United States |
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